3-Amino-1-(4-chlorophenyl)propan-1-one;hydrochloride
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Description
3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride , also known by its IUPAC name 3-amino-3-(4-chlorophenyl)-1-propanol , is a chemical compound with the molecular formula C9H12ClNO. It is a derivative of cathinone and is commonly encountered in the designer drug market. The compound exists as a white powder and has a melting point range of 84-87°C .
Synthesis Analysis
The synthetic route for 3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride involves the condensation of an appropriate ketone (such as 4-chloroacetophenone) with ammonia or an amine under specific reaction conditions. Further purification and isolation yield the hydrochloride salt form .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride consists of a substituted phenyl ring (4-chlorophenyl) attached to a propan-1-one moiety via an amino group. The hydrochloride salt forms a crystalline structure, which can be determined using X-ray crystallography .
Physical And Chemical Properties Analysis
Future Directions
properties
CAS RN |
5442-48-8 |
---|---|
Molecular Formula |
C9H11Cl2NO |
Molecular Weight |
220.09 g/mol |
IUPAC Name |
3-amino-1-(4-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4H,5-6,11H2;1H |
InChI Key |
GDTIDHXAYUHDNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CCN)Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCN)Cl.Cl |
Other CAS RN |
5442-48-8 |
Origin of Product |
United States |
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